molecular formula C8H7BrN2O B1532911 (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1004550-19-9

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B1532911
CAS No.: 1004550-19-9
M. Wt: 227.06 g/mol
InChI Key: OUPGBFXBSKELCN-UHFFFAOYSA-N
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Description

“(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It has been used in the pharmaceutical industry due to its wide range of pharmacological activities .


Synthesis Analysis

The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . The 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a bromoimidazo[1,2-a]pyridine core . This core is important in medicinal chemistry and has a broad range of biological and pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure to provide the shared intermediate .

Scientific Research Applications

  • Multi-Component Reactions and Synthesis Techniques : A study by Schwerkoske et al. (2005) reported a novel one-step solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines, utilizing a similar molecular framework. This methodology represents the first one-pot preparation of such compounds, avoiding the use of isonitrile and subsequent de-protection strategy (Schwerkoske et al., 2005).

  • Creation of Extended Pi-Conjugated Systems : Shaabani et al. (2009) synthesized bis-3-aminoimidazo[1,2-a]pyridines as extended pi-conjugated systems for the first time. This synthesis involved a pseudo five-component condensation, showcasing the compound's utility in creating complex molecular architectures (Shaabani et al., 2009).

  • Chemodivergent Synthesis Approaches : In 2019, Liu et al. explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under various conditions. This study highlighted the versatility of 3-bromoimidazopyridines, which could be further transferred to other skeletons (Liu et al., 2019).

  • Regioselective Synthesis and Characterization : Aggarwal et al. (2016) developed a regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones. This study is significant for its detailed structural confirmation through NMR and X-ray crystallographic studies, illustrating the compound's utility in precise molecular design (Aggarwal et al., 2016).

  • Photocatalytic Applications : Lee et al. (2020) described the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines, using a similar compound as a starting material. This methodology provides a convenient and practical synthetic protocol for preparing 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020).

  • Corrosion Inhibition Studies : Ech-chihbi et al. (2019) investigated two imidazopyridine derivatives, including a closely related molecule, as corrosion inhibitors for carbon steel. This study combined experimental and quantum chemical calculations, highlighting the compound's potential in industrial applications (Ech-chihbi et al., 2019).

Future Directions

The future directions for the research and development of “(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” could include exploring its potential pharmacological applications, given its wide range of activities . Additionally, developing convenient synthetic methods for this compound is also a meaningful direction .

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGBFXBSKELCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
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(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
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Reactant of Route 6
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

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